molecular formula C8H9N5O2 B2773621 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 1010929-19-7

1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2773621
CAS RN: 1010929-19-7
M. Wt: 207.193
InChI Key: DBETYLFAIMEXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as caffeine, is a widely consumed psychoactive substance found in coffee, tea, and other beverages. Caffeine is a natural stimulant that affects the central nervous system, increasing alertness and reducing fatigue. It is also known to have a variety of physiological effects, including increasing heart rate and blood pressure, and improving athletic performance.

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including analogs of 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, were synthesized to investigate their biological activities. These compounds were evaluated for their potential hypoglycemic and hypolipidemic activities in diabetic mice and their effects on triglyceride accumulation in vitro, indicating their utility in pharmacological research and potential therapeutic applications (Kim et al., 2004).

Mesoionic Purinone Analogs

Research into mesoionic purinone analogs, closely related to the chemical structure of interest, has been conducted to explore their chemical properties and reactions. These studies provide valuable insights into the reactivity and potential applications of such compounds in the development of new therapeutic agents (Coburn & Taylor, 1982).

Antiviral Activity

The synthesis of imidazo[1,2-a]-s-triazine nucleosides, analogs of the compound of interest, has shown moderate activity against various viruses in vitro. This underscores the potential of such compounds in the development of new antiviral drugs (Kim et al., 1978).

Marine Natural Products

Studies on marine natural products have led to the discovery of new purine alkaloids with structures related to 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione. These compounds exhibit weak cytotoxicity against human cancer cell lines, highlighting the diversity of natural sources in the search for bioactive compounds (Qi et al., 2008).

Ionisation and Methylation Reactions

Research into the ionisation and methylation reactions of purine-6,8-diones, including structures similar to the compound of interest, provides fundamental insights into their chemical behavior. Understanding these properties is crucial for the synthesis of novel compounds with potential therapeutic applications (Rahat et al., 1974).

properties

IUPAC Name

4-methyl-7,8-dihydro-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-12-5-4(6(14)11-8(12)15)13-3-2-9-7(13)10-5/h2-3H2,1H3,(H,9,10)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBETYLFAIMEXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.